2-Carboxyanthracene MTSEA Amide: A Technical Guide to its Principle of Action and Application
2-Carboxyanthracene MTSEA Amide: A Technical Guide to its Principle of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principle of action of 2-Carboxyanthracene MTSEA Amide, a sulfhydryl-reactive fluorescent probe. It provides a comprehensive overview of its mechanism, applications in protein chemistry, and detailed experimental protocols for its use.
Core Principle of Action
2-Carboxyanthracene Methanethiosulfonate (B1239399) Ethylamide (MTSEA) is a specialized chemical probe designed for the targeted labeling of cysteine residues in proteins and other biomolecules. Its principle of action is rooted in the specific and covalent reaction between its methanethiosulfonate (MTS) group and the thiol (sulfhydryl) group of a cysteine residue, coupled with the environmentally sensitive fluorescence of its 2-carboxyanthracene moiety.
The fundamental mechanism involves a nucleophilic attack by the thiolate anion (Cys-S⁻) on the sulfur atom of the MTS group. This results in the formation of a stable disulfide bond between the probe and the cysteine residue, releasing methanesulfonic acid as a byproduct. This targeted covalent modification is the cornerstone of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for probing the structure and function of proteins, particularly ion channels and transporters.
The 2-carboxyanthracene component of the molecule serves as a fluorescent reporter. Anthracene (B1667546) and its derivatives are known to exhibit fluorescence that is highly sensitive to the polarity and composition of their local environment. When the probe is in its free, unreacted state in an aqueous solution, the anthracene fluorophore has a characteristic fluorescence quantum yield and emission spectrum. Upon covalent attachment to a cysteine residue within a protein, the local environment of the fluorophore changes significantly. This alteration in the microenvironment, such as a shift to a more hydrophobic protein interior, can lead to a detectable change in the fluorescence properties of the anthracene moiety, including an increase in quantum yield and a shift in the emission maximum. This change in fluorescence signal upon binding provides a direct readout of the labeling reaction and can be used to infer information about the location and accessibility of the targeted cysteine residue.
Quantitative Data
Due to the specialized nature of 2-Carboxyanthracene MTSEA Amide, comprehensive quantitative data in the public domain is limited. The following tables summarize typical fluorescence properties of the 2-carboxyanthracene fluorophore and the general kinetic parameters of MTSEA reagents. These values should be considered illustrative and may vary depending on the specific experimental conditions.
Table 1: Illustrative Fluorescence Properties of 2-Carboxyanthracene Moiety
| Property | Unbound State (Aqueous) | Bound State (Nonpolar Environment) |
| Excitation Maximum (λex) | ~365 nm | ~365 nm |
| Emission Maximum (λem) | ~430 nm | ~410-420 nm (potential blue shift) |
| Quantum Yield (Φ) | Low | High |
| Fluorescence Lifetime (τ) | Shorter | Longer |
Table 2: General Kinetic Parameters of MTSEA Reagents with Cysteine
| Parameter | Typical Value | Conditions |
| Second-order rate constant (k) | 10² - 10⁵ M⁻¹s⁻¹ | pH 7.4, Room Temperature |
| Optimal pH range | 7.0 - 8.5 | |
| Temperature Dependence | Reaction rate increases with temperature |
Experimental Protocols
The following are detailed methodologies for the use of 2-Carboxyanthracene MTSEA Amide in protein labeling and Substituted Cysteine Accessibility Method (SCAM) experiments.
General Protein Labeling Protocol
This protocol outlines the steps for covalently labeling a purified protein containing an accessible cysteine residue.
Materials:
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2-Carboxyanthracene MTSEA Amide
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Purified protein with at least one accessible cysteine residue
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Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
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Quenching Reagent (e.g., 10 mM L-cysteine or β-mercaptoethanol)
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Desalting column or dialysis cassette for purification
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Anhydrous DMSO for stock solution preparation
Procedure:
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Prepare a stock solution of 2-Carboxyanthracene MTSEA Amide: Dissolve the reagent in anhydrous DMSO to a final concentration of 10-50 mM. Store in small aliquots at -20°C or -80°C, protected from light and moisture.
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Prepare the protein sample: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing reducing agents (e.g., DTT), these must be removed by dialysis or buffer exchange prior to labeling.
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Initiate the labeling reaction: Add the 2-Carboxyanthracene MTSEA Amide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
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Incubate the reaction: Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
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Quench the reaction: Add the Quenching Reagent to the reaction mixture to a final concentration of 1-10 mM to react with any unreacted probe. Incubate for 15-30 minutes at room temperature.
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Purify the labeled protein: Remove the excess, unreacted probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.
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Characterize the labeled protein: Confirm the labeling efficiency using techniques such as mass spectrometry or by measuring the absorbance of the anthracene fluorophore and the protein.
Substituted Cysteine Accessibility Method (SCAM) Protocol
This protocol provides a general workflow for using 2-Carboxyanthracene MTSEA Amide to probe the accessibility of engineered cysteine residues in membrane proteins expressed in a cellular context (e.g., Xenopus oocytes or cultured cells).
Materials:
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Cells or oocytes expressing the cysteine-mutant protein of interest
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2-Carboxyanthracene MTSEA Amide
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Extracellular and intracellular recording solutions
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Data acquisition system for measuring fluorescence or ion channel activity
Procedure:
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Prepare the reagent: Prepare a fresh working solution of 2-Carboxyanthracene MTSEA Amide in the appropriate recording solution immediately before use. The final concentration will need to be determined empirically but typically ranges from 10 µM to 1 mM.
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Establish a baseline recording: Obtain a stable baseline measurement of the protein's activity (e.g., ion current) or the background fluorescence of the cell.
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Apply the reagent: Perfuse the cells or oocytes with the solution containing 2-Carboxyanthracene MTSEA Amide.
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Monitor the reaction: Continuously monitor the protein's activity or the fluorescence signal. A change in either parameter indicates that the probe is reacting with an accessible cysteine residue. The rate of this change can be used to infer the accessibility of the cysteine.
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Washout: After a predetermined time or once the reaction has reached completion, wash out the reagent with the recording solution.
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Data Analysis: Analyze the change in the measured parameter to determine the extent and rate of modification. Compare the results from different cysteine mutants to map the accessible regions of the protein.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Reaction mechanism and fluorescence signaling of the probe.
Caption: Workflow for labeling a purified protein with the probe.
Caption: Workflow for a SCAM experiment using the probe.
